molecular formula C9H16N2O B2934456 3-(sec-butoxymethyl)-1-methyl-1H-pyrazole CAS No. 1856083-79-8

3-(sec-butoxymethyl)-1-methyl-1H-pyrazole

Cat. No. B2934456
CAS RN: 1856083-79-8
M. Wt: 168.24
InChI Key: JXPWUZLEUQGLPA-UHFFFAOYSA-N
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Description

3-(sec-butoxymethyl)-1-methyl-1H-pyrazole is an organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields including medicinal chemistry, agrochemicals, and materials science. This compound is a pyrazole derivative that has a unique chemical structure, which makes it an interesting target for synthesis and study.

Mechanism of Action

The mechanism of action of 3-(sec-butoxymethyl)-1-methyl-1H-pyrazole is not fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with specific molecular targets in cells. For example, in the case of antimicrobial activity, this compound may target specific enzymes or proteins involved in the growth and survival of microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(sec-butoxymethyl)-1-methyl-1H-pyrazole have been studied in various in vitro and in vivo models. In general, this compound has been shown to exhibit low toxicity and good biocompatibility, making it a potential candidate for further development in various fields.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(sec-butoxymethyl)-1-methyl-1H-pyrazole in lab experiments is its unique chemical structure, which makes it an interesting target for synthesis and study. In addition, this compound has been shown to exhibit a wide range of pharmacological activities, making it a potential candidate for the development of new drugs and agrochemicals.
However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics. Furthermore, the synthesis of this compound can be challenging, and the yield may be low, which may limit its applications in large-scale production.

Future Directions

There are several future directions for the study of 3-(sec-butoxymethyl)-1-methyl-1H-pyrazole. One potential direction is the development of new drugs and agrochemicals based on the pharmacological activities of this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential molecular targets. Furthermore, the synthesis and purification methods for this compound can be optimized to improve the yield and purity, which may enable its large-scale production. Finally, the use of this compound as a ligand in the synthesis of metal complexes may have potential applications in catalysis and materials science.

Synthesis Methods

The synthesis of 3-(sec-butoxymethyl)-1-methyl-1H-pyrazole can be achieved through several methods, including the reaction of 3-methyl-1H-pyrazole with sec-butyllithium followed by the reaction with paraformaldehyde and then the reaction with methanol. Another method involves the reaction of 3-methyl-1H-pyrazole with sec-butylchloride followed by the reaction with sodium methoxide and then the reaction with paraformaldehyde. The yield of this compound can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

3-(sec-butoxymethyl)-1-methyl-1H-pyrazole has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents. In addition, this compound has been reported to have anti-inflammatory and analgesic properties, which may be useful in the treatment of various inflammatory diseases.
In agrochemicals, 3-(sec-butoxymethyl)-1-methyl-1H-pyrazole has been reported to have herbicidal activity, making it a potential candidate for the development of new herbicides. Furthermore, this compound has been shown to exhibit insecticidal activity against various pests, which may be useful in the development of new insecticides.
In materials science, 3-(sec-butoxymethyl)-1-methyl-1H-pyrazole has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.

properties

IUPAC Name

3-(butan-2-yloxymethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-4-8(2)12-7-9-5-6-11(3)10-9/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPWUZLEUQGLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(sec-butoxymethyl)-1-methyl-1H-pyrazole

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